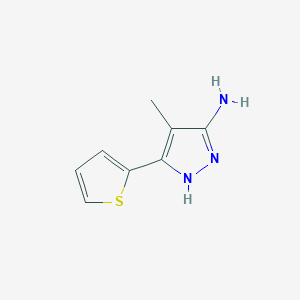

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine

Description

Chemical Identity and Properties 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine (CAS: 91447-40-4) is a heterocyclic organic compound with the molecular formula C₈H₉N₃S and a molecular weight of 179.24 g/mol . Its structure comprises a pyrazole ring substituted with a methyl group at position 4, a thiophene moiety at position 5, and an amine group at position 2. The SMILES notation Cc1c(N)[nH]nc1c1cccs1 highlights the connectivity of these functional groups .

Synthesis and Applications

The compound is synthesized from intermediates like 4-methyl-5-phenyl-2H-pyrazol-3-ylamine hydrochloride, with downstream derivatives including its hydrochloride salt . It is marketed for pharmaceutical applications, though specific therapeutic targets remain undisclosed in the provided evidence . Safety data indicate standard handling precautions for organic amines, including inhalation and dermal exposure protocols .

Properties

IUPAC Name |

4-methyl-5-thiophen-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-5-7(10-11-8(5)9)6-3-2-4-12-6/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJRKFJFJHKCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270229 | |

| Record name | 4-Methyl-5-(2-thienyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130599-39-2 | |

| Record name | 4-Methyl-5-(2-thienyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130599-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-(2-thienyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole-Thiophene Core Formation

One common approach involves reacting substituted pyrazole amines with thiophene derivatives under catalytic conditions.

- A study on pyrazole-thiophene amide derivatives showed that 5-bromothiophene carboxylic acid reacts with 3-methyl-1-phenyl-1H-pyrazol-5-amine using titanium tetrachloride (TiCl4) as a catalyst and pyridine as a base and solvent. However, this protocol resulted in a relatively low yield (12%) for the amide product, indicating challenges in direct coupling reactions with thiophene derivatives.

Amination via β-Diketone Precursors

An alternative method involves condensation of amino-pyrazoles with fluorinated β-diketones in ethanol under reflux conditions:

| Parameter | Details |

|---|---|

| Starting materials | 3(5)-amino-4-phenyl-1H-pyrazole and fluorinated β-diketones |

| Solvent | Ethanol |

| Reaction time | 6 hours |

| Temperature | Reflux |

| Yield | Up to 88.4% |

| Monitoring | Thin-layer chromatography (TLC) |

| Purification | Recrystallization from ethanol |

This method, although reported for phenyl-substituted pyrazoles, provides a robust framework that can be adapted for thiophene-substituted analogs by replacing the phenyl group with thiophen-2-yl moiety.

Multi-Step Synthesis via Thiophene Amino Esters

A detailed multi-step synthesis involves:

- Starting from 3-amino-thiophene-2-carboxylic acid methyl ester, which is refluxed in sodium hydroxide solution and acidified to precipitate the corresponding thiophen-3-ylamine.

- Thiophen-3-ylamine is then reacted with triethyl orthoformate and 2,2-dimethyl-dioxane-4,6-dione at elevated temperatures (85°C overnight) to form an intermediate.

- The intermediate is further heated in Dowtherm A at 260°C for 30 minutes to yield a key pyrazole intermediate.

- Subsequent treatment with oxalyl chloride in methylene chloride and DMF under reflux converts the intermediate to an acyl chloride derivative.

- Final steps involve conversion to the target pyrazolylamine through amination and ring closure reactions.

This sequence is summarized in the following table:

This route, though complex, allows precise functionalization and high purity of the target compound.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| TiCl4-mediated coupling | TiCl4, pyridine | Pyridine | Ambient | 12 | Low yield; direct coupling with bromothiophene |

| β-Diketone condensation | Fluorinated β-diketones | Ethanol | Reflux 6 h | ~88 | High yield; adaptable to thiophene substitution |

| Multi-step ester to amine route | NaOH, triethyl orthoformate, oxalyl chloride | Aqueous, methylene chloride, Dowtherm A | Reflux, 85-260°C | Not specified | Complex but precise; suitable for scale-up |

Research Findings and Optimization Notes

- The TiCl4 method suffers from low yield, likely due to steric hindrance and low reactivity of bromothiophene carboxylic acid derivatives in amide bond formation.

- The β-diketone condensation approach offers a more efficient synthesis with high yields and straightforward purification, making it preferable for laboratory-scale synthesis.

- The multi-step synthesis route, while labor-intensive, provides a versatile platform for introducing various substituents and achieving high purity, beneficial for industrial applications and further derivatization.

- Reaction monitoring by thin-layer chromatography and recrystallization are common purification techniques to ensure product quality.

- Use of appropriate solvents (ethanol, pyridine, methylene chloride) and catalysts (TiCl4, DMAP) significantly influences reaction efficiency and selectivity.

Chemical Reactions Analysis

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce any carbonyl groups present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, where electrophilic substitution can introduce various functional groups. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted pyrazoles and thiophenes.

Scientific Research Applications

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions, helping to elucidate biological pathways and mechanisms.

Medicine: Research into potential therapeutic applications includes its use as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The specific pathways and targets depend on the context of the research and the particular biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of nitrogen- and sulfur-containing heterocycles. Key analogues include:

Key Observations:

- Size and Complexity : The target compound is smaller (179.24 g/mol) compared to analogues like the thiazole-pyrimidine hybrid (536.67 g/mol), which may influence bioavailability or synthetic accessibility .

- Pharmacological Potential: While the target compound is flagged for pharmaceutical use , analogues like the thiazolamine derivative in are explicitly linked to kinase inhibition, suggesting divergent therapeutic pathways.

Hydrogen Bonding and Solubility

The amine and thiophene groups in the target compound may participate in hydrogen bonding, akin to patterns observed in pyrazolotriazolopyrimidines . However, its solubility profile is uncharacterized in the evidence, unlike the sulfonamide-containing analogue in , where polar groups enhance aqueous solubility.

Research Findings and Gaps

- Biological Activity: Limited data exist on the target compound’s mechanism of action, while analogues demonstrate roles in kinase inhibition and supramolecular chemistry .

- Safety Profile : The SDS highlights standard precautions , but toxicity studies are absent compared to the well-documented safety protocols for similar amines in .

Notes on Comparative Analysis

- Synthetic Challenges : The target compound’s synthesis appears less complex than fused-ring systems (e.g., ), but scalability may depend on thiophene availability.

- Drug Design Potential: The thiophene-pyrazole scaffold offers a balance of hydrophobicity and hydrogen-bonding capacity, positioning it as a versatile pharmacophore for further optimization.

Biological Activity

Overview

4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine is a heterocyclic compound with the molecular formula C₈H₉N₃S. It has garnered attention in biochemical and medicinal research due to its potential biological activities, including enzyme inhibition, modulation of cellular processes, and applications in drug development. The compound's structure features a pyrazole ring substituted with a thiophene group, which contributes to its diverse biological interactions.

Target Interactions

The precise biological targets of this compound are still under investigation. However, it is known to interact with various enzymes and proteins, influencing their activity through mechanisms such as:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their catalytic functions.

- Cell Signaling Modulation : It can influence cell signaling pathways by altering the phosphorylation states of key proteins, thereby affecting downstream signaling cascades.

Cellular Effects

Research indicates that this compound affects several cellular processes:

- Gene Expression : The compound can modulate gene expression profiles, potentially influencing cellular responses to various stimuli.

- Metabolic Pathways : It may alter metabolic pathways by interacting with metabolic enzymes, thereby impacting cellular energy balance .

Subcellular Localization

The compound exhibits specific localization patterns within cells, which may be critical for its biological effects. Targeting signals or post-translational modifications could guide its distribution to particular organelles or compartments.

Enzyme Inhibition Studies

Several studies have investigated the enzyme inhibition properties of similar compounds in the pyrazole-thiophene class. For instance:

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Unknown | Not specified | |

| 4-[5-Aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol] benzenesulfonamides | AChE | 15.7 |

These studies highlight the potential of pyrazole derivatives in inhibiting key enzymes involved in various physiological processes.

Pharmacological Applications

The compound is being explored for its potential therapeutic applications:

- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation markers.

- Antimicrobial Properties : Pyrazole derivatives often exhibit antimicrobial activities against various pathogens, suggesting potential applications in treating infections .

Synthesis and Preparation Methods

The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and thiophene-containing aldehydes or ketones. Common methods include:

- Base-Catalyzed Reactions : Utilizing bases like sodium hydroxide or potassium carbonate in organic solvents such as ethanol or methanol.

- Controlled Reaction Conditions : Maintaining specific temperature and pH levels to optimize yield and purity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiophene-containing precursors with hydrazine derivatives. For example, refluxing in ethanol or DMF with catalysts (e.g., acetic acid) optimizes ring closure. Yield improvements (≥70%) are achieved by controlling stoichiometry, temperature (80–100°C), and reaction time (6–12 hours). Recrystallization using DMF/EtOH (1:1) enhances purity .

- Data Reference :

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 65 | 85 |

| DMF/EtOH | 78 | 92 |

Q. How can NMR and IR spectroscopy validate the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Thiophene protons appear as a multiplet at δ 6.8–7.2 ppm, while pyrazole NH₂ signals resonate at δ 5.2–5.5 ppm. Methyl groups are typically singlet at δ 2.3–2.5 ppm .

- IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the pyrazole core. Thiophene C-S bonds show peaks at 680–720 cm⁻¹ .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are effective in predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential maps. These predict nucleophilic/electrophilic sites and correlate with experimental reactivity in cross-coupling or alkylation reactions. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

- Data Reference :

| Parameter | Calculated Value |

|---|---|

| HOMO-LUMO Gap (eV) | 3.8 |

| Dipole Moment (D) | 4.2 |

Q. How can contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be resolved through structural modifications?

- Methodological Answer : Introduce substituents (e.g., halogens, methoxy groups) at the pyrazole C-4 or thiophene C-5 positions. Compare IC₅₀ values across derivatives using standardized assays (e.g., MTT for cytotoxicity). Molecular docking studies (e.g., AutoDock Vina) identify binding interactions with target enzymes, clarifying structure-activity relationships (SAR) .

Q. What experimental and theoretical approaches are optimal for analyzing tautomeric equilibria in this compound?

- Methodological Answer : Variable-temperature NMR (VT-NMR) monitors proton shifts to detect tautomers. DFT calculations (e.g., Gibbs free energy differences) predict dominant tautomeric forms. Solvent polarity (e.g., DMSO vs. chloroform) stabilizes specific tautomers, validated via UV-Vis spectroscopy .

Methodological Challenges

Q. How can reaction path search algorithms (e.g., quantum chemical calculations) streamline the optimization of novel derivatives?

- Methodological Answer : Use Gaussian or ORCA software to simulate reaction coordinates and transition states. Identify low-energy pathways for substituent introduction. Experimental validation via high-throughput screening (HTS) in microreactors reduces trial-and-error cycles .

Q. What strategies mitigate degradation during storage or biological assays?

- Methodological Answer : Stabilize the compound by lyophilization (under argon) or formulation with cyclodextrins. Monitor degradation via HPLC-MS under accelerated conditions (40°C, 75% RH). Antioxidants (e.g., BHT) reduce oxidation of the thiophene moiety .

Data-Driven Research Design

Q. How should researchers design multi-parametric studies to resolve conflicting solubility and bioavailability data?

- Methodological Answer : Apply Design of Experiments (DoE) with variables like pH, co-solvents (e.g., PEG 400), and surfactants. Measure solubility (shake-flask method) and permeability (Caco-2 cell assays). Statistically analyze results using ANOVA to identify dominant factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.